3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Characterization :
- The synthesis of similar compounds, like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, has been investigated for improved systemic exposure in guinea pigs (Owton et al., 1995).
- Other related compounds, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized for potential medical applications (Bobeldijk et al., 1990).
Anticancer Evaluation :
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).
Antimicrobial Activity :
- N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity against multiple bacterial and fungal strains. Some derivatives were found to be effective antimicrobial compounds (Sethi et al., 2016).
Cardiac Electrophysiological Activity :
- Research on N-substituted imidazolylbenzamides revealed their potential as selective class III agents in cardiac electrophysiology, indicating a possible application in treating arrhythmias (Morgan et al., 1990).
Cancer Stem Cell Targeting :
- Novel compounds like 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones were designed and evaluated for their antitumor activity against cancer stem cells, indicating potential applications in cancer therapy (Bhat et al., 2016).
Radiohalogenation of Proteins and Peptides :
- N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide has been synthesized for radiohalogenation, indicating potential use in targeted radiotherapy (Aneheim et al., 2015).
Anti-Influenza Virus Activity :
- Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and showed remarkable antiavian influenza virus activity, presenting a new route for antiviral drug development (Hebishy et al., 2020).
Antihyperglycemic Agents :
- Research on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives identified them as potential antihyperglycemic agents, contributing to diabetes mellitus treatment (Nomura et al., 1999).
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H23N3O4/c1-23-15-8-6-5-7-14(15)22-18(23)9-10-21-20(24)13-11-16(25-2)19(27-4)17(12-13)26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,24) |
InChI Key |
CKIZQFCGETXRJP-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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